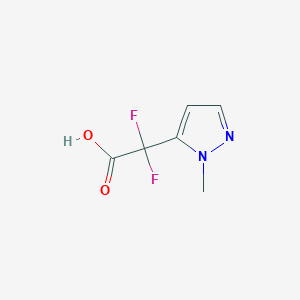

2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, also known as DFPMA, is a novel compound that has garnered much attention in the scientific community due to its potential applications in various fields. DFPMA is a derivative of pyrazole and is a white crystalline powder with a molecular weight of 209.17 g/mol.

Wissenschaftliche Forschungsanwendungen

Catalysis in Chemical Reactions

2,2-Difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid and its derivatives have shown significant potential in catalysis, particularly in the transformation of alcohols. For example, Cu(II) complexes involving similar pyrazole-acetic acid derivatives have been effectively used for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These complexes exhibit excellent catalytic performance and can be reused multiple times without a significant decay in efficiency (Xie et al., 2014).

Corrosion Inhibition

Pyrazoline derivatives, closely related to the structure of 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, have been explored for their role in corrosion inhibition, especially in the context of protecting mild steel in acidic environments. These derivatives demonstrate high inhibition efficiency and the ability to retard corrosion at room temperatures. Their effectiveness has been confirmed through various techniques, including chemical, electrochemical, and computational studies (Lgaz et al., 2020).

Luminescent Properties

Certain pyrazoline derivatives, which are structurally similar to 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, have been identified for their fluorescent properties. These compounds exhibit fluorescence in the blue region of the visible spectrum when exposed to ultraviolet radiation, indicating potential applications in materials science and molecular imaging (Hasan et al., 2011).

Metal Sensing and Laser Dyes

Pyrazole-carboxylic acid derivatives have been studied for their absorption and fluorescence properties, with potential applications in metal sensing and as laser dyes. These compounds exhibit large Stokes shift values and high fluorescence quantum yields, making them suitable for sensitive detection applications (Grummt et al., 2007).

Antitumor Activity

Silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, which are structurally related to 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, have shown significant in vitro antitumor activity. These complexes are more effective than reference drugs like cisplatin against certain types of cancer cells, indicating their potential as chemotherapeutic tools (Pellei et al., 2023).

Wirkmechanismus

Target of Action

Similar compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that compounds with a pyrazole nucleus are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(2-methylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-4(2-3-9-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYVSLKBNLNUDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2753638.png)

![6-chloro-N-{3-chloro-4-[(1-phenylethyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2753639.png)

![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2753645.png)

![3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2753646.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile](/img/structure/B2753647.png)

![2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2753650.png)

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753652.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2753658.png)